N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several heterocyclic rings, including a triazolo[4,3-b]pyridazine, an azetidine, and a benzo[d]imidazole . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the sulfonamide group might be susceptible to hydrolysis, while the azetidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and rigidity .Scientific Research Applications
Antibacterial Activity
The newly synthesized compound exhibits potent antibacterial properties against both Gram-negative bacteria (such as E. coli and P. aeruginosa) and Gram-positive bacteria (such as S. aureus). Its effectiveness surpasses that of commercial antibiotics like Indomethacin, Nalidixic acid, Imipenem, and Nystatin . Further studies on its mechanism of action and potential clinical use are warranted.
Antifungal Activity
In addition to its antibacterial effects, this compound demonstrates strong antifungal activity against C. albicans (Candida albicans). Given the rising incidence of fungal infections, compounds with dual antibacterial and antifungal properties are of great interest in drug development .
Anti-Inflammatory Potential
The synthesized compound also exhibits anti-inflammatory activity. In comparison to standard anti-inflammatory drugs, it shows promising results. Further investigations into its molecular targets and pathways could reveal its therapeutic potential in managing inflammatory conditions .
Medicinal Chemistry Applications
1,2,4-triazole rings, like the one present in this compound, are prevalent in pharmaceutical drugs. They play roles in various therapeutic areas, including antimicrobial, antifungal, antibacterial, antiviral, anticancer, and antitubercular agents. Additionally, they possess antioxidant, CNS stimulant, and antidepressant properties .
Heterocyclic Systems
Heterobicyclic nitrogen systems containing 1,2,4-triazine derivatives have diverse biological applications. For instance:
Potential Anticancer Agent
Based on preliminary results, the compound “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide” may serve as a potential anticancer agent. Molecular docking studies suggest its effective binding to c-Met kinase, a target implicated in cancer progression .
Future Directions
properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3H-benzimidazole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O2S/c1-22(27(25,26)12-2-3-13-14(6-12)18-9-17-13)11-7-23(8-11)16-5-4-15-20-19-10-24(15)21-16/h2-6,9-11H,7-8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWFQMOVXBSWAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.